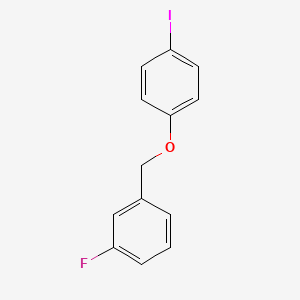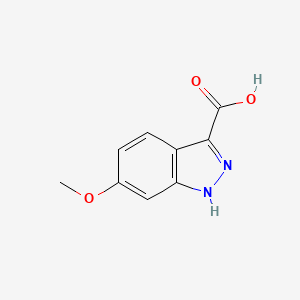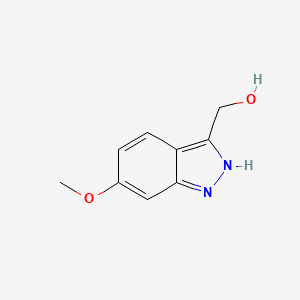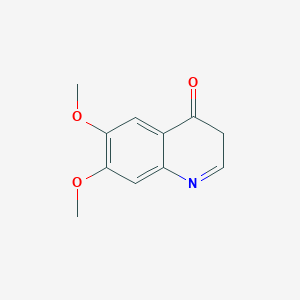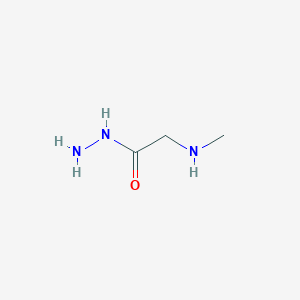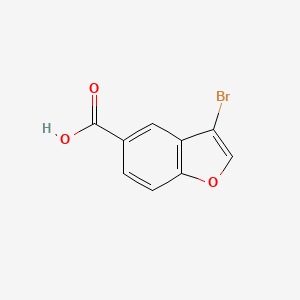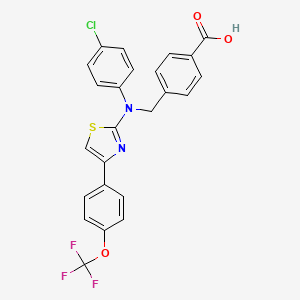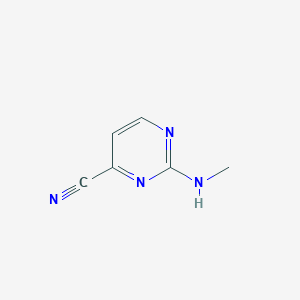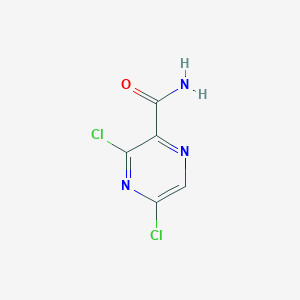
3,5-Dichloropyrazine-2-carboxamide
Vue d'ensemble
Description
3,5-Dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Cl2N3O. It is known for its potent antitumor properties and has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The primary target of 3,5-Dichloropyrazine-2-carboxamide is the lymphoma kinase . This kinase plays a crucial role in the growth and proliferation of cells, particularly in the context of cancer .
Mode of Action
This compound interacts with its target, the lymphoma kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of lymphoma kinase by this compound affects various biochemical pathways. Most notably, it impacts the pathways involved in cell growth and proliferation . The downstream effects of this disruption can lead to the cessation of cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in human lung cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, this compound can effectively reduce the growth and spread of cancer .
Analyse Biochimique
Biochemical Properties
3,5-Dichloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with lymphoma kinase. It has been shown to inhibit the activity of this enzyme, leading to the induction of apoptosis in human lung cancer cell lines . Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, which further enhances its antitumor properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis, particularly in cancer cells. This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in human lung cancer cell lines, this compound has been shown to trigger apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to lymphoma kinase, inhibiting its activity and leading to the activation of apoptotic pathways. This inhibition results in the downregulation of survival signals and the upregulation of pro-apoptotic factors. Additionally, this compound may interact with other enzymes and proteins, contributing to its overall antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert conditions, such as in the presence of nitrogen or argon at temperatures between 2-8°C . Over extended periods, this compound may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include potential damage to normal cells and tissues, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the therapeutic use of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound accumulates in cancer cells, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic effects. For example, this compound may localize to the nucleus, where it can influence gene expression and apoptotic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,5-dichloropyrazine-2-carbonitrile. This intermediate is then converted to this compound through nucleophilic substitution and hydration reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. Continuous flow reactors and other advanced techniques are employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products
Major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Amines: From reduction reactions.
Substituted pyrazines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
3,5-Dichloropyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,5-Dichloropyrazine-2-carboxamide include:
3,5-Dichloropyrazine-2-carboxylic acid: A related compound with similar structural features.
3,5-Dichloropyrazine-2-carbaldehyde: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its potent antitumor properties and its ability to inhibit specific enzymes involved in cancer cell growth. Its structural features allow it to interact with molecular targets in a way that similar compounds may not, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
3,5-dichloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYKVKEHHZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627427 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312736-50-8 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


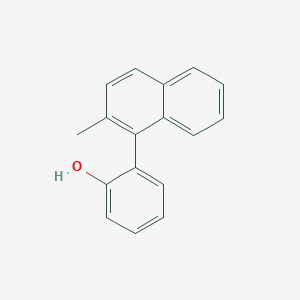
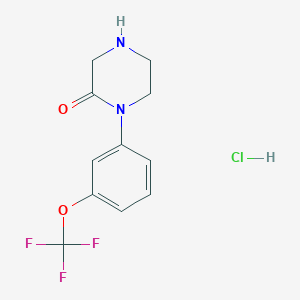
![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
